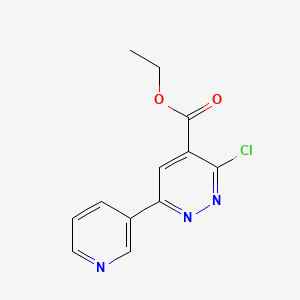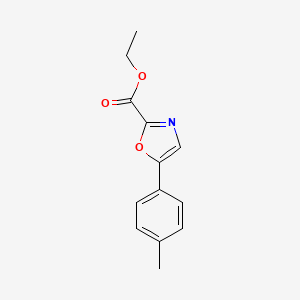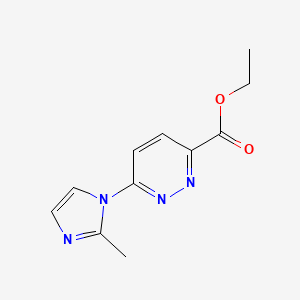
Ethyl 5-(3,4-dimethoxyphenyl)oxazole-2-carboxylate
Overview
Description
Ethyl 5-(3,4-dimethoxyphenyl)oxazole-2-carboxylate, also known as EDPC, is an organic compound that has been used for a variety of scientific and medical applications. EDPC has been studied for its potential to act as a therapeutic agent, as well as for its potential to be used as a reagent in laboratory experiments.
Scientific Research Applications
Analytical Chemistry
In analytical chemistry, Ethyl 5-(3,4-dimethoxyphenyl)oxazole-2-carboxylate could be used as a standard or reagent in various analytical techniques. Its well-defined structure and properties make it suitable for use in calibrating instruments or as a reference compound in spectroscopic analysis.
Each of these applications leverages the unique chemical structure of Ethyl 5-(3,4-dimethoxyphenyl)oxazole-2-carboxylate to explore new scientific frontiers and develop innovative solutions across different fields of research. While the search did not yield specific applications for the exact compound, the general uses of similar oxazole derivatives in scientific research provide a foundation for understanding the potential of Ethyl 5-(3,4-dimethoxyphenyl)oxazole-2-carboxylate .
Mechanism of Action
Target of Action
Oxazoles and phenyl derivatives have been found to interact with a variety of targets, including multiple receptors, which can lead to a wide range of biological activities .
Mode of Action
The interaction of these compounds with their targets can lead to changes in the function of the targets, which can result in various biological effects .
Biochemical Pathways
Oxazoles and phenyl derivatives can affect a variety of biochemical pathways, depending on their specific structures and the targets they interact with .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can vary widely, depending on their specific structures. These properties can significantly impact the bioavailability of the compounds .
Result of Action
The molecular and cellular effects of these compounds can include a wide range of activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
Environmental factors, such as pH, temperature, and the presence of other substances, can influence the action, efficacy, and stability of these compounds .
properties
IUPAC Name |
ethyl 5-(3,4-dimethoxyphenyl)-1,3-oxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c1-4-19-14(16)13-15-8-12(20-13)9-5-6-10(17-2)11(7-9)18-3/h5-8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSFCZFSUYTDFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(O1)C2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(3,4-dimethoxyphenyl)oxazole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B1491983.png)
![6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid](/img/structure/B1491984.png)




![(6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanamine](/img/structure/B1491995.png)






